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Compound of Interest

Compound Name: Valeryl-L-carnitineChloride

CAS No.: 162040-64-4

Cat. No.: B1359839 Get Quote

Application Note: High-Specificity Solid-Phase Extraction and LC-MS/MS Analysis of Valeryl-L-

carnitine (C5) from Human Plasma

Abstract & Introduction
The Clinical Challenge: Isomeric Interference Valeryl-L-carnitine (C5) is a critical biomarker for

fatty acid oxidation disorders (FAODs) and organic acidemias. Specifically, elevated C5 levels

are the primary screen for Isovaleric Acidemia (IVA), a potentially lethal disorder of leucine

metabolism.[1] However, the analysis is complicated by the presence of isobaric isomers—

most notably Isovaleryl-L-carnitine and 2-Methylbutyryl-carnitine.

Standard protein precipitation (PPT) methods often fail to remove phospholipids that cause ion

suppression, and traditional C18 chromatography frequently fails to resolve these isomers,

leading to false positives.

The Solution This protocol details a robust Mixed-Mode Strong Cation Exchange (MCX) Solid-

Phase Extraction (SPE) method. By leveraging the permanent positive charge of the carnitine

quaternary ammonium group, this method aggressively washes away neutral interferences and

phospholipids, resulting in a cleaner extract than PPT. Furthermore, we define chromatographic

conditions using a Pentafluorophenyl (PFP) stationary phase to achieve baseline separation of

C5 isomers.
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Scientific Rationale (Expertise & Mechanism)[2]
The Physicochemical Trap
Carnitines are zwitterions containing a carboxylic acid (pKa ~3.8) and a permanently charged

quaternary ammonium group.

Retention Mechanism: We utilize a Mixed-Mode Polymeric Sorbent (MCX) with both

reversed-phase and sulfonic acid (cation-exchange) moieties.

The "Lock": Under acidic conditions, the carboxyl group is protonated (neutral), but the

quaternary amine remains positive. The analyte "locks" onto the sorbent via ionic interaction.

The "Wash": Because the analyte is ionically bound, we can use 100% organic solvents

(methanol/acetonitrile) to wash away hydrophobic matrix components (phospholipids)

without eluting the target.

The "Key": Elution is triggered by high pH (ammonium hydroxide), which neutralizes the

sulfonic acid groups on the sorbent (or disrupts the ionic bridge), releasing the carnitine.

Isomer Separation Strategy
While SPE cleans the sample, it does not separate isomers.[2]

Valeryl-L-carnitine (C5): Straight chain.

Isovaleryl-L-carnitine: Branched chain.

Chromatography: A PFP (Pentafluorophenyl) column provides unique selectivity based on

shape selectivity and pi-pi interactions, superior to C18 for resolving branched vs. linear

isomers.

Materials & Reagents
Target Analyte: Valeryl-L-carnitine (C5).[1][3]

Internal Standard (ISTD): Valeryl-L-carnitine-d9 (Essential for compensating matrix effects).
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SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Waters Oasis MCX,

Phenomenex Strata-X-C), 30 mg / 1 cc.

Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium

Hydroxide (NH4OH).

Detailed Protocol (Trustworthiness)
Sample Pre-treatment

Aliquot 100 µL of Plasma into a 1.5 mL tube.

Add 10 µL of ISTD Solution (Valeryl-L-carnitine-d9, 1 µg/mL in 50:50 MeOH:H2O).

Add 300 µL of 1% Formic Acid in Water.

Why? Acidification disrupts protein binding and ensures the sample pH is < 3 for optimal

cation exchange binding.

Vortex for 30 seconds. Centrifuge at 10,000 x g for 5 minutes.

Collect the supernatant for loading.

Solid-Phase Extraction (SPE) Workflow
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Supernatant from
Acidified Plasma

1. CONDITIONING
1 mL Methanol

1 mL Water

2. LOAD SAMPLE
Apply Supernatant

(Flow rate: 1 mL/min)

3. AQUEOUS WASH
1 mL 2% Formic Acid

(Removes salts/proteins)

Analyte Retained
(Ionic Interaction)

4. ORGANIC WASH
1 mL 100% Methanol

(CRITICAL: Removes Phospholipids)

Analyte Retained

5. ELUTION
2 x 250 µL 5% NH4OH in Methanol

(Releases C5-Carnitine)

Analyte Released

Evaporate & Reconstitute
(Mobile Phase A)

Click to download full resolution via product page

Figure 1: Mixed-Mode Cation Exchange (MCX) Workflow for Valeryl-L-carnitine.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1359839?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Post-Extraction Processing
Evaporate the eluate to dryness under Nitrogen at 40°C.

Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

Vortex and transfer to autosampler vials.

LC-MS/MS Methodology
Chromatographic Conditions

Column: Kinetex PFP (Phenomenex) or Raptor FluoroPhenyl (Restek), 2.1 x 100 mm, 2.6

µm.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Flow Rate: 0.4 mL/min.

Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Event

0.0 5 Initial Hold

1.0 5 Start Gradient

6.0 60 Elution of C5 isomers

6.1 95 Wash

8.0 95 Wash Hold

8.1 5 Re-equilibration

| 10.0 | 5 | End |
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Mass Spectrometry Parameters (ESI+)
Mode: Multiple Reaction Monitoring (MRM).

Ionization: Electrospray Positive (ESI+).[4]

Source Temp: 500°C.

MRM Transitions:

Analyte
Precursor
(m/z)

Product (m/z)
Cone Voltage
(V)

Collision
Energy (eV)

Valeryl-L-

carnitine
246.2 85.0 30 22

Valeryl-L-

carnitine-d9
255.2 85.0 30 22

| Isovaleryl-L-carnitine | 246.2 | 85.0 | 30 | 22 |

Note: The m/z 85.0 fragment corresponds to the characteristic loss of the trimethylamine and

alkyl chain, common to acylcarnitines.

Method Validation & Troubleshooting
Isomer Separation Logic
The following decision tree illustrates how to interpret the chromatographic results, ensuring

specificity for Valeryl-carnitine.

Patient Sample
(MRM 246.2 > 85.0)

Chromatographic
Peaks Detected

Peak @ 4.2 min
(Branched)Early Elution

Peak @ 4.8 min
(Linear)

Late Elution

Isovaleryl-carnitine
(Indicates IVA)

Valeryl-carnitine
(Indicates FAOD/MADD)
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Figure 2: Chromatographic differentiation of C5 isomers on a PFP column.

Performance Metrics
Matrix Effect (ME): Expect < 10% suppression due to the methanol wash step in SPE

removing phospholipids.

Recovery (RE): Typical absolute recovery is 85–95%.

Linearity: 0.1 µM – 50 µM (R² > 0.995).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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